

Application Notes and Protocols for Magenta-gal in Red-White Screening

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Compound of Interest

Compound Name: X-GalNAc

Cat. No.: B12399774

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Introduction

Magenta-gal, with the chemical name 5-Bromo-6-chloro-3-indoxyl- β -D-galactopyranoside, is a chromogenic substrate for the enzyme β -galactosidase.^[1] It serves as an effective alternative to X-gal for the visual screening of recombinant bacterial colonies, a technique commonly known as red-white screening. This method is a variation of the widely used blue-white screening and is instrumental in molecular cloning workflows for the identification of successful DNA insertions into a vector.

In the presence of an active β -galactosidase enzyme, Magenta-gal is hydrolyzed to produce an insoluble, vibrant magenta-colored precipitate.^{[1][2]} This allows for a straightforward visual differentiation between recombinant and non-recombinant colonies on an agar plate. Non-recombinant colonies, which express a functional β -galactosidase, will appear red or magenta, while recombinant colonies, where the lacZ α gene has been disrupted by the insertion of foreign DNA, will remain white.^[1] Some sources suggest that Magenta-gal may be less toxic to bacterial cells than X-gal.^[1]

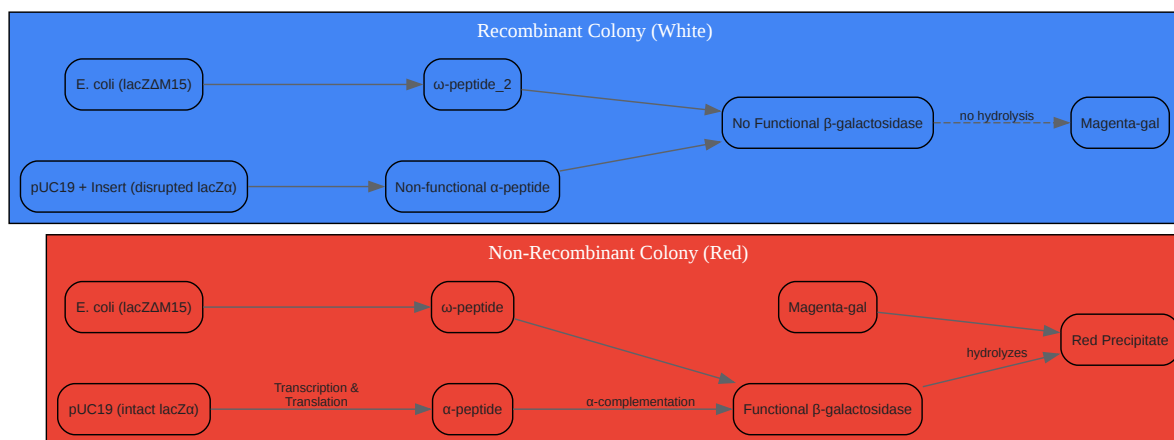
Chemical Properties of Magenta-gal

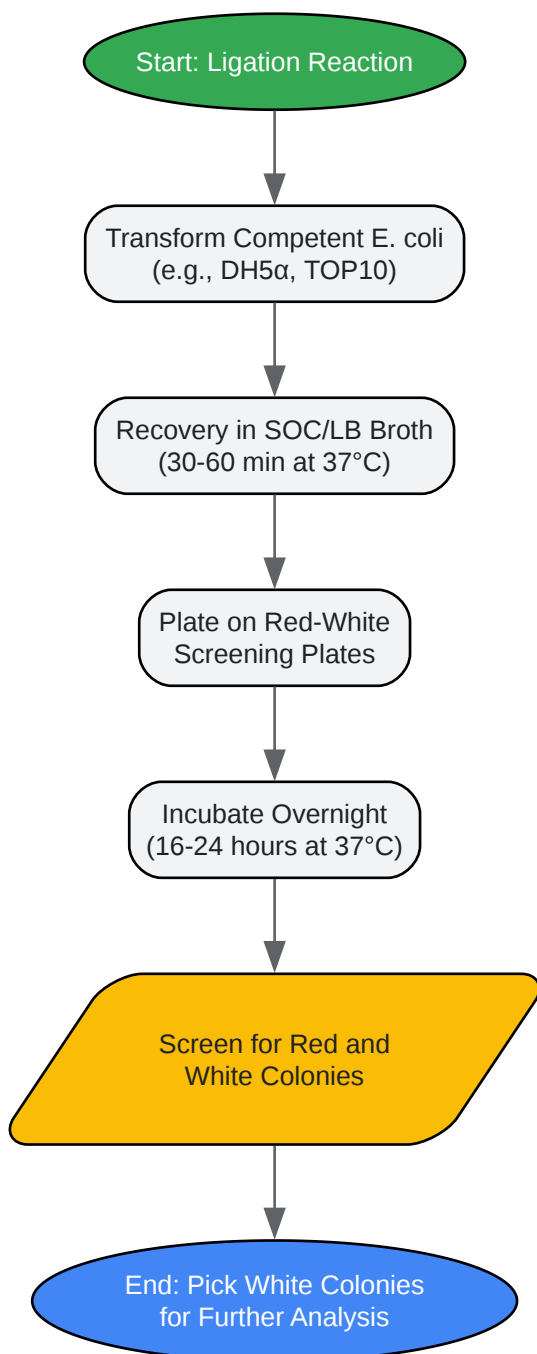
Property	Value
Chemical Name	5-Bromo-6-chloro-3-indoxyl- β -D-galactopyranoside
Molecular Formula	C ₁₄ H ₁₅ BrClNO ₆
Molecular Weight	408.63 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)
Storage	Store at -20°C, protected from light

Mechanism of Red-White Screening

Red-white screening is based on the principle of α -complementation of the β -galactosidase enzyme. Many cloning vectors contain the lacZ α gene, which encodes for the α -peptide of β -galactosidase. When these vectors are transformed into a host E. coli strain that expresses the omega fragment of the enzyme (encoded by the lacZ Δ M15 gene), the two non-functional fragments can complement each other to form a functional β -galactosidase.

The screening process is induced by Isopropyl β -D-1-thiogalactopyranoside (IPTG), a non-metabolizable analog of allolactose that induces the lac operon, leading to the expression of the α -peptide.





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- 2. researchgate.net [researchgate.net]
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